molecular formula C11H10O3 B13855319 Methyl 1H-isochromene-4-carboxylate

Methyl 1H-isochromene-4-carboxylate

Cat. No.: B13855319
M. Wt: 190.19 g/mol
InChI Key: DHKLJVAZHISWDT-UHFFFAOYSA-N
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Description

Methyl 1H-isochromene-4-carboxylate is identified as a potential impurity in the synthesis and analysis of Picoxystrobin, a methoxyacrylate strobilurin fungicide . Strobilurin fungicides are a major class of agrochemicals designed for the control of a wide range of cereal diseases, making the study of their impurities critical for ensuring product quality and understanding environmental and metabolic breakdown pathways . The isochromene structural motif is of significant interest in organic and medicinal chemistry research. Isochromene and related derivatives, such as isocoumarins, are valuable subunits found in numerous natural and synthetic compounds that exhibit a broad spectrum of potent biological activities . Recent scientific literature highlights advanced methods for constructing these core structures, including rhodium(III)-catalyzed annulation reactions of benzamides with diazo compounds, which provide efficient access to complex molecules under mild conditions . Researchers value this compound as a specialized building block for the development of novel heterocyclic compounds and for analytical purposes in agrochemical research. It is intended for use in a controlled laboratory setting by qualified professionals. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C11H10O3

Molecular Weight

190.19 g/mol

IUPAC Name

methyl 1H-isochromene-4-carboxylate

InChI

InChI=1S/C11H10O3/c1-13-11(12)10-7-14-6-8-4-2-3-5-9(8)10/h2-5,7H,6H2,1H3

InChI Key

DHKLJVAZHISWDT-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=COCC2=CC=CC=C21

Origin of Product

United States

Preparation Methods

General Synthetic Routes

The synthesis of this compound typically involves the cyclization of appropriately substituted benzaldehydes or related precursors under catalytic conditions to form the isochromene core. The key steps often include:

  • Activation of the ortho-alkynylbenzaldehyde precursor.
  • Catalytic cyclization to form the isochromene ring.
  • Introduction or preservation of the methyl ester functional group at the 4-position.

Silver(I)-Catalyzed Regiospecific Synthesis

A highly efficient and regioselective method involves the use of silver(I) complexes as catalysts to promote the cyclization of 2-alkynylbenzaldehydes in the presence of methanol, yielding methyl 1-alkoxyisochromenes including this compound derivatives. This method is characterized by mild reaction conditions, high yields, and simplified purification steps.

Key features of this method include:

  • Catalyst: Silver(I) complex [Ag(I)(Pc-L)] (e.g., BF4^- complex).
  • Reaction conditions: Typically conducted in dry toluene at 30 °C.
  • Stoichiometry: 5 mol% catalyst, 1.05 equivalents of methanol.
  • Workup: Simple washing with saturated aqueous sodium bicarbonate and extraction with ethyl acetate.
  • Purification: Often unnecessary due to the cleanness of the reaction.

This approach allows for the direct conversion of 2-alkynylbenzaldehydes to this compound with excellent regioselectivity and yields ranging typically from good to excellent (up to 90% or more).

Diazo Compound Approach

Another synthetic strategy involves the reaction of pyrrolidinyl-substituted benzoyl derivatives with tert-butyl 2-diazo-3-oxobutanoate under typical diazo chemistry conditions. This method yields 1-oxo-isochromene-4-carboxylate derivatives with various substituents, including methyl esters at the 4-position.

  • Typical yields: 63–93% depending on substituents.
  • Purification: Column chromatography using petroleum ether/ethyl acetate mixtures.
  • Characterization: Melting points, ^1H and ^13C NMR, and high-resolution mass spectrometry confirm product identity.

Reduction and Methylation Route

A classical synthetic route involves the reduction of precursors such as methyl 1-hydroxyindole-3-carboxylate using tin(II) chloride (SnCl2) and sodium acetate (NaOAc) in tetrahydrofuran (THF), followed by methylation with methyl iodide (MeI) to yield methyl 1-oxo-1H-isochromene-4-carboxylate. This method is well-documented for producing methyl 1H-isochromene derivatives with good control over reaction conditions.

Comparative Data Table of Preparation Methods

Preparation Method Key Reagents/Catalysts Conditions Yield (%) Purification Method Notes
Silver(I)-Catalyzed Cyclization [Ag(I)(Pc-L)] complex, MeOH 30 °C, dry toluene, 5 mol% cat 80–90 Simple aqueous wash, extraction Regioselective, mild, clean reaction
Diazo Compound Reaction Pyrrolidinyl benzoyl derivative, tert-butyl 2-diazo-3-oxobutanoate Room temp, typical diazo conditions 63–93 Column chromatography Versatile substituent tolerance
Reduction and Methylation SnCl2, NaOAc, MeI THF solvent, controlled temp Moderate to high Standard purification Classical approach, multi-step

Reaction Mechanism Insights

The silver(I)-catalyzed method proceeds via activation of the alkyne moiety in the 2-alkynylbenzaldehyde, facilitating intramolecular nucleophilic attack by the aldehyde oxygen to form an isochromenilium intermediate. Subsequent nucleophilic attack by methanol leads to the formation of the methyl 1-alkoxyisochromene product. Kinetic NMR studies confirm the absence of stable hemiacetal or acetal intermediates, indicating a direct and clean transformation.

Chemical Reactions Analysis

Types of Reactions

Methyl 1H-isochromene-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes .

Scientific Research Applications

Methyl 1-oxo-1H-isochromene-4-carboxylate, also known as Methyl Warfarin, is a chemical compound with the molecular formula C11H8O4C_{11}H_8O_4 and a molecular weight of 204.18 g/mol. It has garnered interest in scientific and industrial fields due to its versatile applications.

Scientific Research Applications

Methyl 1-oxo-1H-isochromene-4-carboxylate is employed as a reference standard for various analytical techniques in chemistry. It is also used in biology to study biological pathways and molecular interactions. Furthermore, it is investigated for potential therapeutic properties and effects on biological systems in medicine and is utilized in the production of pharmaceuticals and other chemical products in industry.

Preparation Methods

The synthesis of methyl 1-oxo-1H-isochromene-4-carboxylate typically involves the reaction of specific precursors under controlled conditions. A common method includes the use of SnCl2SnCl_2 and NaOAcNaOAc in THF to produce methyl 1-hydroxyindole-3-carboxylate, which is then methylated using MeI to yield the desired compound. Industrial production of this compound often involves bulk custom synthesis and procurement processes, with companies like ChemScene ensuring high-quality standards for various applications.

Analytical Method Development

Mechanism of Action

The mechanism by which Methyl 1H-isochromene-4-carboxylate exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes and receptors, through its aromatic and ester functional groups. These interactions can modulate biochemical pathways, leading to various biological effects .

Comparison with Similar Compounds

(a) Chromene/Isochromene Derivatives

  • 4H-Chromene-3-carbonitrile Derivatives (e.g., Compound 1E in ): These compounds possess amino, hydroxy, and cyano substituents on the chromene core. For instance, Compound 1E has a melting point of 223–227°C and distinct IR peaks for –NH₂ (3,464 cm⁻¹) and –CN (2,204 cm⁻¹) .
  • 3-Methyl-4-oxo-2-phenyl-4H-1-benzopyran-8-carboxylic Acid ():
    This benzopyran derivative shares a fused aromatic-oxygen ring system but incorporates a ketone and phenyl group, increasing steric bulk compared to the simpler ester in Methyl 1H-isochromene-4-carboxylate .

(b) Heterocyclic Methyl Esters

  • Methyl 1-Chloroisoquinoline-4-carboxylate (): With a molecular formula of C₁₁H₈ClNO₂, this isoquinoline-based ester differs in core structure but shares the methyl carboxylate functional group. The chlorine substituent may enhance electrophilicity, influencing reactivity in cross-coupling reactions .

Functional Group Analogues

(a) Diterpenoid Methyl Esters

  • Sandaracopimaric Acid Methyl Ester and Communic Acid Methyl Esters (): These diterpenoid derivatives, isolated from plant resins, exhibit complex tricyclic structures with methyl ester groups.

(b) Fatty Acid Methyl Esters

  • Methyl Palmitate and Methyl Isostearate ():

    Simple saturated esters with linear hydrocarbon chains. These compounds lack aromaticity, resulting in lower melting points and higher volatility compared to bicyclic esters like this compound .

(c) Methyl Shikimate** ():


A cyclohexene derivative with hydroxyl and ester groups, methyl shikimate is a biosynthetic intermediate. Its NMR and FTIR spectra highlight polar functional groups, suggesting distinct solubility and reactivity compared to the aromatic isochromene ester .

Data Table: Key Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Core Structure Functional Groups Melting Point (°C) Key Applications/Sources References
This compound* C₁₁H₁₀O₃ ~190.19 Isochromene Methyl ester N/A Synthetic intermediates N/A
Methyl Palmitate C₁₇H₃₄O₂ 270.45 Fatty acid Methyl ester ~30 (liquid) Biofuels, cosmetics
Sandaracopimaric Acid Methyl Ester C₂₁H₃₂O₂ 316.48 Diterpenoid Methyl ester N/A Plant resin components
2-Amino-4H-chromene-3-carbonitrile C₁₇H₁₄N₂O₂ 278.31 Chromene Amino, hydroxy, cyano 223–227 Pharmaceutical candidates
Methyl Shikimate C₇H₁₀O₅ 174.15 Cyclohexene Methyl ester, hydroxyl N/A Metabolic studies

*Hypothetical data inferred from structural analogs.

Q & A

Basic Research Questions

Q. What established synthetic methodologies are available for Methyl 1H-isochromene-4-carboxylate, and how can reaction conditions be systematically optimized?

  • Methodological Answer : Synthesis typically involves multi-step organic reactions, such as cyclization of substituted precursors or carboxylation of isochromene derivatives. Optimization can employ Design of Experiments (DOE) to evaluate variables (e.g., temperature, solvent polarity, catalyst loading). For example, catalytic systems like Pd-mediated cross-coupling or acid-catalyzed esterification may enhance yield. Experimental protocols should detail reagent purity, reaction monitoring (TLC/HPLC), and purification techniques (column chromatography, recrystallization) .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • Spectroscopy :
  • NMR : ¹H/¹³C NMR to confirm substituent positions and ester functionality. DEPT-135 or HSQC can resolve overlapping signals.
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular formula.
  • Crystallography : Single-crystal X-ray diffraction (SC-XRD) using SHELXL for refinement. Data collection requires a diffractometer (e.g., Bruker D8 Venture), with structures visualized via Mercury CSD to analyze packing motifs .

Q. How should researchers report experimental procedures to ensure reproducibility?

  • Methodological Answer : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry):

  • Experimental Section : Specify synthetic steps, reaction times, temperatures, and characterization data (melting points, spectral peaks).
  • Supporting Information : Include crystallographic CIF files, raw NMR spectra, and HPLC chromatograms. Cross-reference datasets using persistent identifiers (DOIs) .

Advanced Research Questions

Q. How can contradictions in crystallographic data (e.g., bond-length disparities or thermal motion artifacts) be resolved during structure refinement?

  • Methodological Answer :

  • Validation Tools : Use checkCIF (IUCr) to flag outliers in geometry or displacement parameters.
  • Refinement Strategies : Test for twinning (SHELXL TWIN command) or disorder modeling. Compare results across software (SHELX vs. Olex2) to confirm robustness. For high thermal motion, apply restraints or anisotropic refinement .

Q. What computational approaches predict the bioactivity or interaction mechanisms of this compound with biological targets?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to enzymes/receptors (e.g., kinases, GPCRs). Validate docking poses with MD simulations (GROMACS/NAMD) under physiological conditions.
  • QSAR Modeling : Derive structure-activity relationships using descriptors like logP, polar surface area, and H-bond donors .

Q. How can researchers design experiments to address low synthetic yields or byproduct formation in this compound synthesis?

  • Methodological Answer :

  • Byproduct Analysis : Use LC-MS or GC-MS to identify impurities. Adjust protecting groups (e.g., tert-butyl vs. benzyl) to minimize side reactions.
  • Catalyst Screening : Test transition-metal catalysts (e.g., Pd(OAc)₂ vs. RuCl₃) under inert atmospheres. Optimize stoichiometry via response surface methodology (RSM) .

Q. What advanced crystallographic tools analyze non-covalent interactions (e.g., π-stacking or halogen bonds) in this compound derivatives?

  • Methodological Answer :

  • Mercury CSD : Generate interaction maps (e.g., Hirshfeld surfaces) to quantify contact distances.
  • IsoStar Database : Compare packing motifs with analogous structures to infer stabilizing forces .

Data Reporting and Validation

Q. What criteria ensure rigorous validation of crystallographic data for publication?

  • Methodological Answer :

  • R-Factors : Aim for R1 < 0.05 and wR2 < 0.15.
  • ADPs : Anisotropic displacement parameters for non-H atoms.
  • PLATON Checks : Verify no missed symmetry or solvent-accessible voids. Deposit CIF files in the Cambridge Structural Database (CSD) .

Q. How should researchers handle conflicting spectroscopic data (e.g., NMR signal splitting vs. computational predictions)?

  • Methodological Answer :

  • Dynamic Effects : Consider rotameric equilibria or tautomerism via variable-temperature NMR.
  • DFT Calculations : Optimize geometry at the B3LYP/6-31G* level (Gaussian 16) to simulate NMR shifts and compare with experimental data .

Tables of Key Methodological Tools

Technique Application Software/Tools References
Single-crystal XRDStructure determinationSHELXL, Olex2
Molecular DockingBinding interaction predictionAutoDock Vina, GROMACS
Spectroscopic ValidationSignal assignmentMestReNova, ACD/Labs
Crystallographic ValidationGeometry and packing analysisMercury CSD, checkCIF

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